molecular formula C24H28N2O6 B12129889 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12129889
M. Wt: 440.5 g/mol
InChI Key: PYFDCTLTTOMWQG-UHFFFAOYSA-N
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Description

The compound 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone core, a furan-2-ylcarbonyl group, a 3-ethoxyphenyl group, and a morpholin-4-ylpropyl side chain. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

  • Formation of the Pyrrolone Core: : The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone. This step typically requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions.

  • Introduction of the Furan-2-ylcarbonyl Group: : The furan-2-ylcarbonyl group can be introduced through an acylation reaction using furan-2-carboxylic acid or its derivatives. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine.

  • Attachment of the 3-Ethoxyphenyl Group: : The 3-ethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3-ethoxybenzene and an appropriate alkylating agent. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Incorporation of the Morpholin-4-ylpropyl Side Chain: : The morpholin-4-ylpropyl side chain can be introduced through a nucleophilic substitution reaction using 3-chloropropylmorpholine and an appropriate leaving group. This reaction is typically carried out in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of This compound involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group and the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group and the furan ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the morpholin-4-ylpropyl side chain. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, and epoxides.

    Reduction: Formation of alcohols, alkanes, and reduced furan derivatives.

    Substitution: Formation of halogenated derivatives, alkylated products, and substituted morpholine derivatives.

Scientific Research Applications

5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. It is used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity. Key pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: The compound can bind to receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Gene Expression: The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: can be compared with other similar compounds, such as:

    5-(3-methoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.

    5-(3-ethoxyphenyl)-4-(thiophen-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biomolecules.

    5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a piperidine ring instead of a morpholine ring, which can alter its pharmacokinetic and pharmacodynamic properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H28N2O6/c1-2-31-18-7-3-6-17(16-18)21-20(22(27)19-8-4-13-32-19)23(28)24(29)26(21)10-5-9-25-11-14-30-15-12-25/h3-4,6-8,13,16,21,28H,2,5,9-12,14-15H2,1H3

InChI Key

PYFDCTLTTOMWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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